Rimacalib is known to inhibit CaMKII (calcium/calmodulin-dependent protein kinase II) []. CaMKII is a signaling enzyme involved in various cellular processes, including learning and memory, gene expression, and cell survival. By inhibiting CaMKII, Rimacalib could be a valuable tool for researchers studying these processes.
For instance, researchers could use Rimacalib to investigate the role of CaMKII in specific diseases associated with abnormal CaMKII activity, such as neurodegenerative disorders or certain types of cancers.
Rimacalib's potential role in regulating inflammatory responses is another area of scientific interest. Studies suggest it might suppress the production of pro-inflammatory mediators []. This makes it a potential tool for studying the mechanisms of inflammation and the development of new anti-inflammatory therapies.
Researchers could utilize Rimacalib to investigate specific pathways involved in inflammatory diseases like arthritis, inflammatory bowel disease, or asthma. By studying its effects on these pathways, scientists could gain valuable insights into the disease process and develop more targeted treatment strategies.
Rimacalib's ability to modulate CaMKII activity and potentially influence inflammatory pathways opens doors for its use in various cellular and molecular biology studies. Researchers could employ it to:
Rimacalib, also known as SMP-114, is a small molecule inhibitor primarily targeting calcium/calmodulin-dependent protein kinase II (CaMKII). This compound belongs to the class of organic compounds known as biphenyls and derivatives, characterized by its biphenyl structure linked through a carbon-carbon bond. The chemical formula for Rimacalib is C22H23FN4O2, and its IUPAC name is N-{3-[(1S)-1-{2-fluoro-[1,1'-biphenyl]-4-yl}ethyl]-1,2-oxazol-5-yl}morpholine-4-carboximidamide .
Rimacalib exhibits significant biological activity by modulating CaMKII's role in various physiological and pathological processes. Notably, it has been studied for its potential therapeutic effects in:
The synthesis of Rimacalib involves several key steps:
Rimacalib has several applications in both research and clinical settings:
Studies on Rimacalib have highlighted its interactions with various biomolecules:
Rimacalib shares structural and functional similarities with several other compounds that inhibit CaMKII or related kinases. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
AS105 | ATP-competitive inhibitor | Selectively inhibits CaMKII without affecting other kinases |
GS-680 | ATP-competitive inhibitor | Known for high specificity towards CaMKII isoforms |
NP202 | Non-selective kinase inhibitor | Broader range of kinase inhibition compared to Rimacalib |
Bosutinib | Tyrosine kinase inhibitor | Primarily targets BCR-ABL fusion protein in cancer therapy |
RA608 | ATP-competitive inhibitor | Exhibits unique selectivity for certain CaMKII isoforms |
Rimacalib's uniqueness lies in its specific targeting of CaMKII while maintaining a favorable safety profile compared to broader-spectrum inhibitors like NP202. Its design emphasizes selectivity towards pathological forms of CaMKII implicated in cardiovascular diseases .